

An In-depth Technical Guide to Myristylamine and its Derivatives: Properties and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Tetradecylamine**

Cat. No.: **B048621**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and key applications of myristylamine and its related derivatives, specifically N,N-Dimethyl**tetradecylamine** and Myristamine Oxide. These long-chain aliphatic amines are of significant interest in various fields, including cosmetics, surfactants, and advanced drug delivery systems.

Chemical and Physical Properties

The term "myristylamine" can refer to the primary amine, **tetradecylamine**, or its tertiary amine derivative, N,N-Dimethyl**tetradecylamine**. This guide will cover both, along with the corresponding amine oxide, Myristamine Oxide, which is a widely used surfactant.

Tetradecylamine (Myristylamine)

Tetradecylamine is a primary alkylamine with a 14-carbon chain.

Table 1: Chemical and Physical Properties of **Tetradecylamine**

Property	Value	Reference
CAS Number	2016-42-4	[1] [2]
Molecular Formula	C ₁₄ H ₃₁ N	[1] [2]
Molecular Weight	213.41 g/mol	[2]
Appearance	White to pinkish crystalline solid	[1]
Melting Point	37 - 42 °C	[3]
Boiling Point	291 °C at 760 mmHg	[3]
Density	0.993 g/cm ³	[3]
Solubility	Insoluble in water; soluble in chloroform and methanol.	[4]
pKa	10.6	[3]

N,N-Dimethyltetradecylamine (Dimethyl Myristamine)

This tertiary amine is a key intermediate in the synthesis of Myristamine Oxide.

Table 2: Chemical and Physical Properties of N,N-Dimethyltetradecylamine

Property	Value	Reference
CAS Number	112-75-4	[5] [6]
Molecular Formula	C ₁₆ H ₃₅ N	[5] [6]
Molecular Weight	241.46 g/mol	[5] [6]
Appearance	Colorless to light yellow liquid	[7]
Melting Point	-3 °C	
Boiling Point	148 °C at 2 mmHg	
Density	0.795 g/mL at 20 °C	[5] [6]
Solubility	Slightly soluble in chloroform, hexane, and methanol.	
pKa	9.78 ± 0.28 (Predicted)	

Myristamine Oxide (N,N-Dimethyltetradecylamine N-oxide)

Myristamine Oxide is a versatile zwitterionic surfactant with a wide range of applications.[\[8\]](#)

Table 3: Chemical and Physical Properties of Myristamine Oxide

Property	Value	Reference
CAS Number	3332-27-2	[9][10]
Molecular Formula	C ₁₆ H ₃₅ NO	[9][10]
Molecular Weight	257.46 g/mol	[9][10]
Appearance	White to off-white solid	
Melting Point	130 °C	[8]
Boiling Point	Not available	
Density	0.716 g/cm ³ at 20°C	[9]
Solubility in Water	10 g/L at 20 °C	[8]
pKa	4.01 at 20 °C	[9][11][12]

Experimental Protocols

Synthesis of N,N-Dimethyltetradecylamine

This protocol describes the synthesis of N,N-Dimethyltetradecylamine from Dodecylamine, which can be adapted for **Tetradecylamine**.

Materials:

- Dodecylamine (or **Tetradecylamine**)
- Formic acid
- Formaldehyde
- Round bottom flask
- Ice bath
- Reflux apparatus
- Rotary evaporator

Procedure:

- In a round bottom flask, cool 20 g (0.108 mmol) of Dodecylamine in an ice water bath.
- Slowly add 5 ml (0.162 mmol) of formic acid dropwise until a clear solution is obtained.
- To this solution, add 5.86 g of formaldehyde.
- Reflux the reaction mixture at 80°C for 5 hours.
- After the reaction is complete, evaporate the crude product using a rotary evaporator.
- The final product can be purified by crystallization.

Synthesis of Myristamine Oxide

Myristamine Oxide can be synthesized by the oxidation of N,N-Dimethyltetradecylamine.

Materials:

- N,N-Dimethyltetradecylamine
- Hydrogen peroxide
- Round bottom flask

Procedure:

- Place 15 g (0.07 mole) of N,N-Dimethyltetradecylamine in a round bottom flask.
- The oxidation is carried out using hydrogen peroxide as the oxidant. Further details on the specific concentration and reaction conditions may vary and should be optimized based on laboratory safety protocols.

An alternative method involves the use of ozone as the oxidant in a nonaqueous solvent.[\[13\]](#)

Determination of Melting Point

A standard method for determining the melting point of a crystalline solid like **Tetradecylamine**.

Materials:

- Melting point apparatus
- Capillary tubes
- Sample of the solid

Procedure:

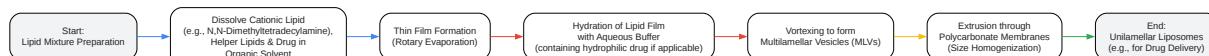
- Ensure the sample is dry and, if necessary, pulverize it.
- Load a small amount of the sample (2-3 mm height) into a capillary tube by tapping the open end into the sample and then tapping the closed end on a hard surface to pack the solid.
- Place the capillary tube into the heating block of the melting point apparatus.
- If the approximate melting point is known, heat rapidly to about 20°C below this temperature.
- Then, decrease the heating rate to approximately 1-2°C per minute.
- Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point.
- For an unknown substance, a preliminary rapid heating can be performed to determine an approximate melting point, followed by a more precise measurement with a fresh sample.

Determination of pKa by Potentiometric Titration

This protocol outlines a general procedure for determining the acid dissociation constant (pKa) of amines.

Materials:

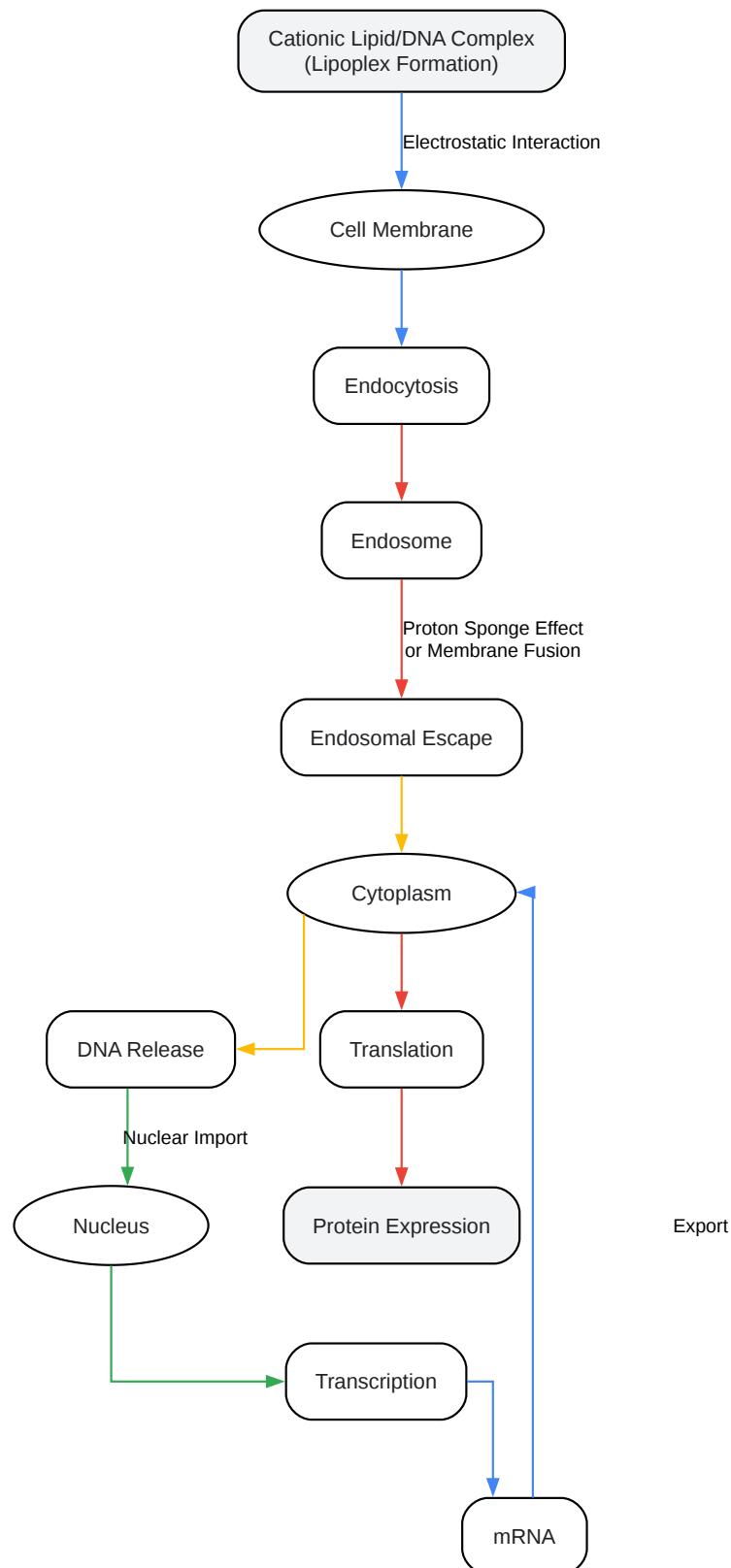
- pH meter with a calibrated electrode
- Burette


- Stir plate and stir bar
- Beaker
- Standardized solution of a strong acid (e.g., HCl)
- Standardized solution of a strong base (e.g., NaOH)
- The amine sample
- Deionized water and a suitable organic co-solvent if the amine is not water-soluble.

Procedure:

- Dissolve a precisely weighed amount of the amine sample in a known volume of deionized water (or a water/co-solvent mixture).
- If determining the pKa of the conjugate acid, the solution can be initially acidified with a known amount of strong acid.
- Immerse the calibrated pH electrode in the solution and begin stirring.
- Titrate the solution by adding small, precise increments of the strong base from the burette.
- After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
- Continue the titration well past the equivalence point.
- Plot the recorded pH values against the volume of titrant added to generate a titration curve.
- The pKa is the pH at the half-equivalence point, where half of the amine has been neutralized.

Signaling Pathways and Logical Relationships in Drug Delivery


While specific intracellular signaling pathways directly modulated by these particular myristylamine derivatives are not extensively detailed in publicly available literature, their primary role in drug and gene delivery is well-established. Their cationic nature at physiological pH allows them to interact with negatively charged nucleic acids (DNA, RNA) and cell membranes, facilitating cellular uptake. The following diagrams illustrate the logical workflow of their application in drug delivery.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of cationic liposomes for drug delivery.

The mechanism of cationic lipid-mediated gene delivery involves several key steps, from complex formation to gene expression within the target cell.

[Click to download full resolution via product page](#)

Caption: Generalized pathway for cationic lipid-mediated gene delivery.

Applications and Safety

Applications

- **Tetradecylamine:** Primarily used as an intermediate in the synthesis of cationic surfactants and germicides.^[1] It also shows inhibitory activity against N-acylethanolamine-hydrolyzing acid amidase.
- **N,N-Dimethyltetradecylamine:** This tertiary amine is a crucial intermediate for producing other surfactants, such as Myristamine Oxide. It also finds use as a corrosion inhibitor and in hair conditioning formulations.^[7]
- **Myristamine Oxide:** Due to its excellent foaming, viscosity-building, and conditioning properties, Myristamine Oxide is widely used in personal care products like shampoos, body washes, and cleansers.^[14] It also has antimicrobial properties and is used in household and industrial cleaning agents.^[15] Its amphoteric nature allows for its use in a wide pH range.

Safety and Handling

Tetradecylamine:

- GHS Hazard Statements: Causes skin and serious eye irritation, and may cause respiratory irritation. Very toxic to aquatic life.
- Precautions: Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust. Use in a well-ventilated area.

N,N-Dimethyltetradecylamine:

- GHS Hazard Statements: Harmful if swallowed and causes severe skin burns and eye damage.
- Precautions: Wear suitable protective clothing, gloves, and eye/face protection. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

Myristamine Oxide:

- GHS Hazard Statements: Harmful if swallowed, causes skin irritation, and serious eye damage.[10][16]
- Precautions: Wear protective gloves, clothing, and eye/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[16]

This guide provides a foundational understanding of myristylamine and its key derivatives for professionals in research and drug development. For specific applications, further investigation into the extensive body of literature is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Tetradecylamine | 2016-42-4 [chemicalbook.com]
- 2. Tetradecylamine | C14H31N | CID 16217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Tetradecyl amine [kemipro-surfactant.com]
- 5. N,N-Dimethyltetradecylamine technical, = 95 GC/NT 112-75-4 [sigmaaldrich.com]
- 6. N,N-Dimethyltetradecylamine - Purity 95%, Technical Grade, Best Price in Mumbai [nacchemical.com]
- 7. N,N-Dimethyltetradecylamine | C16H35N | CID 8211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Myristamine oxide - Wikipedia [en.wikipedia.org]
- 9. MYRISTYL DIMETHYLAMINE OXIDE CAS#: 3332-27-2 [amp.chemicalbook.com]
- 10. Myristamine oxide | C16H35NO | CID 18739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3332-27-2 CAS MSDS (MYRISTYL DIMETHYLAMINE OXIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. N,N-dimethylTetradecylamine-N-oxide [chembk.com]

- 13. US3332999A - Process for preparation of amine oxides - Google Patents
[patents.google.com]
- 14. specialchem.com [specialchem.com]
- 15. rockchemicalsinc.com [rockchemicalsinc.com]
- 16. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Myristylamine and its Derivatives: Properties and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b048621#myristylamine-chemical-and-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com